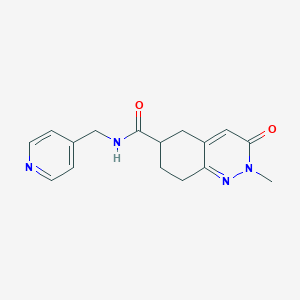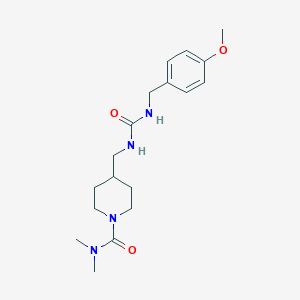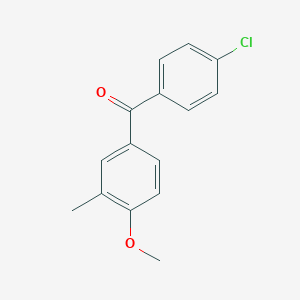![molecular formula C23H34O3 B2876932 (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 40724-67-2](/img/structure/B2876932.png)
(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a carboxylic acid functional group .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides. They can also react with alcohols to form esters in a process called Fischer esterification .Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.16 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 154.062994177 g/mol .科学的研究の応用
Hydrogen-Bonding Patterns
(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid demonstrates notable hydrogen-bonding patterns. For instance, its derivative, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid, crystallizes in a specific space group and forms intermolecular carboxyl-to-ketone hydrogen-bonded chains (Lalancette, Coté, & Thompson, 1997).
Chiral Auxiliary Applications
This compound is potentially useful as a chiral auxiliary. The stereoselective preparation of its hydroxy derivatives, which are diastereomerically pure, highlights its utility in this area (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Synthesis of Homochiral Compounds
It is also used in the synthesis of homochiral compounds. The esters derived from it are reduced to yield exo- and endo-2,10-camphanediols in good overall yield, showcasing its role in synthetic organic chemistry (Jingen et al., 1991).
Hydrogen Bonding in Derivatives
Its derivatives exhibit interesting hydrogen bonding behavior. For example, (1R,4R)-1-(Hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one shows intramolecular hydrogen bonding between the carbonyl and hydroxy groups (Gao, Tang, & Zhao, 2006).
Role in Fragmentation and Rearrangement
It undergoes fragmentation and rearrangement to yield specific alkylidenecyclopentane derivatives, demonstrating its reactivity and usefulness in the synthesis of complex molecular structures (Vostrikov, Abutkov, Vasikov, & Miftakhov, 2003).
Antitumor Activity
Derivatives of this compound have been synthesized and shown to exhibit antitumor inhibitory activity, highlighting its potential in medicinal chemistry (Walter, 1989).
作用機序
Pharmacokinetics
The pharmacokinetic properties of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that the compound could potentially have a wide distribution in the body and reach various tissues, including the brain.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,4R)-7,7-Dimethyl-2-oxobicyclo[22Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "2,5-dimethylcyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethylcyclohexanone with sodium borohydride in the presence of acetic acid to yield (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one", "Step 2: Treatment of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one with sodium hydroxide in ethanol to form (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol", "Step 3: Oxidation of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with sodium chlorite in the presence of acetic acid to produce (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one-1-carboxylic acid", "Step 4: Conversion of (1s,4r)-7,7-dimethylbicyclo[2.2.1]heptan-2-one-1-carboxylic acid to (1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid by treatment with hydrochloric acid in diethyl ether and subsequent recrystallization from water" ] } | |
CAS番号 |
40724-67-2 |
分子式 |
C23H34O3 |
分子量 |
358.5 g/mol |
IUPAC名 |
[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1 |
InChIキー |
JGZZOTUMEGZYFB-VLDMRYIUSA-N |
異性体SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
正規SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2876855.png)
![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)




![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

